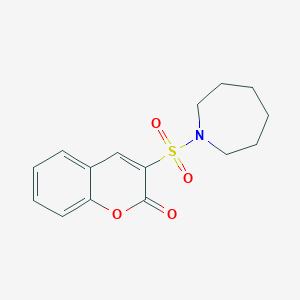

3-(azepane-1-sulfonyl)-2H-chromen-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4S/c17-15-14(11-12-7-3-4-8-13(12)20-15)21(18,19)16-9-5-1-2-6-10-16/h3-4,7-8,11H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHMPABKPYFSOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Azepane 1 Sulfonyl 2h Chromen 2 One

Historical Perspectives and Evolution of Chromen-2-one Sulfonamide Synthesis

The development of synthetic routes to chromen-2-one sulfonamides, also known as coumarin (B35378) sulfonamides, is intrinsically linked to the broader history of coumarin synthesis and the well-established chemistry of sulfonamides. Coumarins, a class of benzopyranones, have been synthesized for over a century through classic name reactions like the Perkin, Pechmann, and Knoevenagel condensations. eurekalert.orgeurekaselect.comresearchgate.net These methods laid the groundwork for accessing the core coumarin ring system.

The introduction of a sulfonamide moiety at the C-3 position of the coumarin ring is a more recent development, driven by the search for novel bioactive molecules. researchgate.netd-nb.info Early methods for preparing coumarin-3-sulfonamides were often multi-step and lacked broad applicability. lookchem.com A significant advancement came with the utilization of the Knoevenagel condensation between salicylaldehydes and active methylene (B1212753) compounds bearing a sulfonamide group. researchgate.netnih.gov This approach allows for the direct formation of the C-3 substituted coumarin ring.

Another key strategy that has evolved is the preparation of a versatile intermediate, coumarin-3-sulfonyl chloride. This electrophilic species can then be reacted with a variety of amines to generate a library of N-substituted coumarin-3-sulfonamides. nih.govnih.gov This two-step approach offers significant flexibility in the final structure. Over the years, research has focused on improving the efficiency, selectivity, and environmental footprint of these synthetic methods, leading to the development of greener and more atom-economical protocols. eurekalert.orgeurekaselect.comresearchgate.net

Targeted Synthesis of the 3-(azepane-1-sulfonyl)-2H-chromen-2-one Core Structure

The synthesis of the target molecule, this compound, can be logically approached through two primary retrosynthetic disconnections, reflecting the major strategies developed for this class of compounds.

Reaction Pathways and Mechanistic Considerations in Synthesis

Two principal pathways can be envisioned for the construction of this compound:

Route A: Knoevenagel Condensation

This approach involves the condensation of a substituted salicylaldehyde (B1680747) with an active methylene compound bearing a pre-installed azepane-1-sulfonyl group, such as (azepane-1-sulfonyl)acetonitrile or a similar ester derivative. The reaction typically proceeds under basic catalysis, where the base deprotonates the active methylene compound to form a nucleophilic enolate. This enolate then attacks the aldehyde carbonyl group of the salicylaldehyde. Subsequent intramolecular cyclization through the phenolic hydroxyl group and elimination of water leads to the formation of the coumarin ring. mdpi.combeilstein-journals.orgnih.gov The mechanism involves the formation of an iminocoumarin intermediate when using a nitrile-containing active methylene compound, which is subsequently hydrolyzed to the desired 2-oxo-2H-chromen-2-one. mdpi.com

Route B: Sulfonylation of a Pre-formed Coumarin Intermediate

This strategy relies on the initial synthesis of a coumarin-3-sulfonyl chloride intermediate. This can be achieved by the chlorosulfonation of 4-hydroxycoumarin (B602359), followed by treatment with a chlorinating agent like phosphorus oxychloride to yield 4-chlorocoumarin-3-sulfonyl chloride. nih.gov This highly reactive intermediate can then be reacted with azepane in the presence of a base to form the desired sulfonamide. The reaction proceeds via nucleophilic attack of the secondary amine of the azepane on the sulfonyl chloride, with the base serving to neutralize the HCl generated during the reaction. A study on the synthesis of 3-(4-(sulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives, which are structurally analogous, employed diisopropylethylamine (DIPEA) as the base in dichloromethane (B109758) (DCM) at room temperature. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

For the Knoevenagel condensation route , key parameters to optimize include the choice of base, solvent, and temperature. While traditional methods often used organic bases like piperidine (B6355638) in organic solvents, greener approaches have explored the use of solid catalysts and solvent-free or aqueous conditions. eurekaselect.comjocpr.com For instance, the use of potassium phosphate (B84403) in ethanol (B145695) at room temperature has been shown to be effective for similar condensations. mdpi.com Microwave irradiation has also been employed to accelerate the reaction and improve yields in the synthesis of related coumarin-3-sulfonamides. d-nb.info

In the sulfonylation route , the choice of base and solvent is critical for the reaction between coumarin-3-sulfonyl chloride and azepane. A non-nucleophilic organic base like triethylamine (B128534) or DIPEA is typically used to avoid competition with the azepane nucleophile. nih.govnih.gov The reaction is often carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) at room temperature. nih.gov The careful control of stoichiometry and reaction time is also important to minimize side reactions.

The table below summarizes typical reaction conditions for the synthesis of analogous N-substituted coumarin-3-sulfonamides.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-(Diethylamino)salicylaldehyde, N-phenyl sulfonyl acetate (B1210297) | Piperidine, Ethanol, Reflux, 30 min | 7-(Diethylamino)-2-oxo-N-phenyl-2H-chromene-3-sulfonamide | 61.3 | nih.gov |

| 3-(Piperazine-1-carbonyl)-2H-chromen-2-one, Phenylsulfonyl chloride | DIPEA, DCM, Room Temperature, 2-3 h | 3-(4-(Phenylsulfonyl)piperazine-1-carbonyl)-2H-chromen-2-one | 71 | nih.gov |

| 3-Amino-5-methyl isoxazole, Chromene-3-carbonyl chloride | NaHCO3, Solvent-free, Room Temperature | N-(5-methylisoxazol-3-yl)-2-oxo-2H-chromene-3-carboxamide | High | nih.gov |

| 6-Amino-2H-chromen-2-one, 4-Methylbenzenesulfonyl chloride | Pyridine, Room Temperature, 6 h | 4-Methyl-N-(2-oxo-2H-chromen-6-yl)benzenesulfonamide | 85 | mdpi.com |

Regioselectivity and Stereochemical Control in Synthetic Routes

For the synthesis of the unsubstituted this compound, regioselectivity is primarily a concern in the initial formation of the coumarin ring. In the Knoevenagel condensation, the reaction between a salicylaldehyde and an active methylene compound typically proceeds with high regioselectivity to yield the coumarin product. mdpi.com

In the sulfonylation route, the regioselectivity is determined by the synthesis of the coumarin-3-sulfonyl chloride intermediate. The sulfonation of 4-hydroxycoumarin occurs selectively at the C-3 position. nih.gov

Stereochemical considerations are not relevant for the synthesis of the parent compound this compound as it does not possess any stereocenters. However, if substituted azepanes or salicylaldehydes were used, the formation of diastereomers would be possible, and methods for stereocontrol would need to be considered.

Application of Green Chemistry Principles in the Synthetic Design

The principles of green chemistry can be applied to the synthesis of this compound to reduce its environmental impact. eurekalert.orgeurekaselect.comresearchgate.net

For the Knoevenagel condensation , the use of water as a solvent, biodegradable catalysts, and solvent-free conditions are key green strategies. eurekaselect.combeilstein-journals.orgjocpr.com The use of microwave or ultrasound irradiation can also reduce reaction times and energy consumption. d-nb.infoscirp.org

In the sulfonylation route , the use of less hazardous solvents and the development of catalytic methods for the synthesis of the sulfonyl chloride intermediate would be beneficial. The one-pot synthesis of sulfonamides from unactivated acids and amines represents a greener alternative to traditional methods that require the pre-formation of sulfonyl chlorides.

Functionalization and Derivatization Strategies for this compound Analogues

The this compound scaffold offers several positions for further functionalization to create a library of analogues.

The coumarin ring is amenable to various modifications. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzene (B151609) portion of the coumarin ring, although the reactivity can be influenced by the existing sulfonyl group. mdpi.com The C-4 position of the coumarin ring can also be functionalized. For instance, 3-bromocoumarins can undergo a thia-Michael addition/elimination process to introduce a sulfanyl (B85325) group at the C-4 position. mdpi.com Direct C-3 alkylation of coumarins has also been reported, offering a route to further substitution at this position. rsc.org

The azepane ring provides another handle for derivatization. If a precursor with a functional group on the azepane ring is used in the initial synthesis, this can be further modified.

Finally, the sulfonamide nitrogen , while generally stable, could potentially be alkylated under specific conditions, although this is less common. The synthesis of N-alkylated sulfonamides often involves the reaction of a sulfonyl chloride with a secondary amine.

The table below illustrates some potential derivatization reactions on the coumarin scaffold that could be applied to this compound analogues.

| Starting Material | Reagents and Conditions | Product Type | Reference |

| 6-Nitro-2H-chromen-2-one | Fe dust, Ethanol, Reflux | 6-Amino-2H-chromen-2-one | mdpi.com |

| Coumarin-3-carboxylic acid | DCC, DMAP, Cyclohexanol, DCM, Room Temperature | Cyclohexyl 2-oxo-2H-chromene-3-carboxylate | mdpi.com |

| 3-Bromocoumarin | Thiophenol, DABCO, THF, Room Temperature | 4-(Phenylsulfanyl)coumarin | mdpi.com |

| 3-Chloroformylcoumarin | Aniline, Silica sulfuric acid, Ethanol, Room Temperature | 3-((Phenylimino)methyl)-2H-chromen-2-one derivative | nih.gov |

Chemical Modifications at the Chromen-2-one Ring System

The 2H-chromen-2-one (coumarin) scaffold is a versatile platform for chemical modification, allowing for the introduction of a wide array of functional groups that can modulate the compound's properties. These modifications can be broadly categorized into reactions occurring on the benzenoid ring and those on the pyrone ring.

Electrophilic Aromatic Substitution: The benzene portion of the chromen-2-one ring is susceptible to electrophilic substitution reactions. The directing effects of the fused pyrone ring and the oxygen atom typically guide substitution to specific positions. For instance, nitration and halogenation can introduce nitro and halo groups, respectively, onto the aromatic ring, providing handles for further functionalization. Attempted nitration and bromination of 3-bromoacetylcoumarins have been shown to result in the formation of racemic 3-ω-bromonitroacetylcoumarins and 3-ω-dibromoacetylcoumarins, respectively niscpr.res.in.

Reactions at the C4-Position: The C4-position of the coumarin ring is particularly reactive. It can undergo various transformations, including nucleophilic additions and condensation reactions. For example, the C4-position is susceptible to nucleophilic attack, a reactivity that can be exploited to introduce diverse substituents mdpi.comresearchgate.net. The nucleus of 4-hydroxycoumarin is highly susceptible to electrophilic substitution, making it a key intermediate for synthesizing a variety of derivatives semanticscholar.org.

Below is a table summarizing potential electrophilic substitution reactions on the chromen-2-one ring system:

| Reaction | Reagents | Potential Product | Reference |

|---|---|---|---|

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitro-substituted this compound | niscpr.res.in |

| Bromination | Br₂, Acetic Acid | Bromo-substituted this compound | niscpr.res.in |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted this compound | [N/A] |

Structural Diversification of the Azepane Moiety

The azepane ring offers numerous possibilities for structural diversification, which can be crucial for optimizing the biological activity of the parent molecule. These modifications can range from simple N-functionalization to more complex ring transformations.

N-Functionalization: The nitrogen atom of the azepane ring is a primary site for modification. It can be readily alkylated or acylated to introduce a variety of substituents. These reactions are typically straightforward and can be used to append different functional groups, such as alkyl chains, aromatic rings, or other heterocyclic systems.

Ring Expansion and Contraction: More complex modifications can involve the expansion or contraction of the azepane ring. For instance, ring expansion of piperidine derivatives has been shown to be a viable route to azepane structures rsc.org. Such transformations can lead to novel scaffolds with distinct conformational properties. A strategy for preparing complex azepanes from simple nitroarenes involves a photochemical dearomative ring expansion researchgate.netnih.gov.

Substitution on the Carbon Skeleton: Functional groups can also be introduced onto the carbon skeleton of the azepane ring. This can be achieved through various synthetic strategies, often starting from functionalized precursors. For example, the synthesis of functionalized azepanes can be accomplished through the palladium-mediated cross-coupling of α-halo eneformamides acs.org.

The table below provides examples of potential modifications to the azepane moiety:

| Modification Type | Synthetic Approach | Potential Outcome | Reference |

|---|---|---|---|

| N-Alkylation | Reaction with alkyl halides | Introduction of alkyl groups on the azepane nitrogen | [N/A] |

| N-Acylation | Reaction with acyl chlorides or anhydrides | Formation of amides on the azepane nitrogen | [N/A] |

| Ring Expansion | From piperidine precursors | Formation of larger ring systems | rsc.org |

| C-Functionalization | Cross-coupling reactions | Introduction of substituents on the carbon framework | acs.org |

Variations and Substitutions on the Sulfonyl Linker

Synthesis of Sulfonyl Chloride Analogs: A common strategy for introducing diversity at the sulfonyl linker is to use different sulfonyl chlorides in the initial synthesis. A variety of methods exist for the synthesis of sulfonyl chlorides, including the use of N-chlorosuccinimide for the chlorosulfonation of S-alkylisothiourea salts organic-chemistry.org. A simple and rapid method for the efficient synthesis of sulfonyl chlorides from sulfonyl hydrazides with NXS (X = Cl or Br) has also been described nih.gov.

Modification of the Sulfonamide: While direct modification of the sulfonamide linker is challenging, it is possible to synthesize analogs where the linker is altered. For example, instead of a direct bond to the azepane ring, a short alkyl or aryl spacer could be introduced. This would involve the synthesis of appropriately substituted sulfonyl chlorides.

The following table outlines approaches to vary the sulfonyl linker:

| Approach | Methodology | Potential Variation | Reference |

|---|---|---|---|

| Use of Different Sulfonyl Chlorides | Synthesize various sulfonyl chlorides and react with azepane | Alkyl, aryl, or heterocyclic sulfonyl groups | organic-chemistry.orgnih.gov |

| Insertion of a Spacer | Synthesize sulfonyl chlorides with an attached spacer group | Azepane-(spacer)-sulfonyl-chromenone | [N/A] |

Advanced Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification of synthetic intermediates and the final this compound product is critical to ensure high purity. A combination of techniques is often employed, tailored to the specific properties of the compounds at each stage of the synthesis.

Chromatographic Methods: Column chromatography is a fundamental technique for the purification of both intermediates and the final product. Silica gel is a common stationary phase for the separation of moderately polar compounds like coumarin derivatives. For sulfonamides, specialized chromatographic techniques such as supercritical fluid chromatography (SFC) can be highly effective oup.comresearchgate.net. SFC often provides better resolution and faster separation times compared to traditional HPLC.

Recrystallization: Recrystallization is a powerful technique for purifying solid compounds. The choice of solvent is crucial for achieving high purity and yield. For coumarin derivatives, mixed solvent systems, such as aqueous ethanol or aqueous methanol, have been shown to be effective rrjournals.comrrjournals.com. The crude solid can be dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.

Purification of Intermediates: The intermediates in the synthesis of this compound, such as the initial Knoevenagel condensation product, would likely be purified by column chromatography to remove unreacted starting materials and byproducts before proceeding to the next step.

The table below summarizes key purification techniques:

| Technique | Application | Key Considerations | Reference |

|---|---|---|---|

| Column Chromatography | Purification of intermediates and final product | Choice of stationary and mobile phases | oup.comresearchgate.net |

| Recrystallization | Final purification of solid products | Selection of an appropriate solvent or solvent mixture | rrjournals.comrrjournals.com |

| Supercritical Fluid Chromatography (SFC) | Purification of the final sulfonamide-containing compound | Can offer advantages over traditional HPLC | oup.comresearchgate.net |

| Thin Layer Chromatography (TLC) | Monitoring reaction progress and selecting conditions for column chromatography | Rapid and simple to perform | usda.gov |

Structure Activity Relationship Sar Studies of 3 Azepane 1 Sulfonyl 2h Chromen 2 One Analogues

Correlating Chromen-2-one Substituent Patterns with Biological Potency and Selectivity

The 2H-chromen-2-one (coumarin) nucleus is a versatile pharmacophore present in numerous natural and synthetic bioactive molecules. ajchem-a.comresearchgate.net Modifications to this ring system can significantly impact the biological profile of the resulting compounds. SAR studies on various coumarin (B35378) sulfonamide derivatives have demonstrated that the nature and position of substituents on the coumarin ring are crucial for potency and selectivity. ajchem-a.comnih.gov

The introduction of different functional groups on the benzoyl part of the coumarin ring can modulate the electronic and lipophilic properties of the entire molecule. For instance, the presence of electron-withdrawing groups, such as halogens (e.g., chlorine, bromine), has been shown to enhance the inhibitory activity of some coumarin sulfonamides against certain enzymes. nih.gov Conversely, electron-donating groups may be favorable for other biological targets. The position of these substituents also plays a key role; for example, substitution at the C-6 or C-7 position of the coumarin ring can influence interactions with the active site of a target protein.

Table 1: Illustrative SAR of Chromen-2-one Ring Substitutions on Biological Activity

| Compound | R1 | R2 | R3 | R4 | Biological Activity (Example Target) |

| I | H | H | H | H | Baseline |

| II | Cl | H | H | H | Increased Potency nih.gov |

| III | H | OCH3 | H | H | Altered Selectivity |

| IV | H | H | NO2 | H | Variable Effects |

| V | H | H | H | Br | Increased Potency nih.gov |

This table is illustrative and based on general SAR principles for coumarin sulfonamides. Specific activity data for 3-(azepane-1-sulfonyl)-2H-chromen-2-one analogues would require targeted synthesis and biological evaluation.

Influence of Azepane Ring Conformational Dynamics and Substituent Effects on Bioactivity

The azepane ring, a seven-membered saturated heterocycle, is a significant structural motif in medicinal chemistry. colab.wsresearchgate.net Its conformational flexibility is a key determinant of bioactivity, as it allows the molecule to adopt an optimal orientation for binding to a biological target. lifechemicals.com The ability of the azepane ring to exist in various chair and boat conformations can be influenced by the presence of substituents on the ring itself.

Contribution of the Sulfonyl Linker Geometry and Electronic Properties to Ligand-Target Interactions

The sulfonamide linker (-SO2-) is not merely a passive connector but an active contributor to the pharmacological profile of the molecule. This functional group is a powerful pharmacophore in its own right, capable of forming crucial hydrogen bonds with amino acid residues in the active site of target proteins. nih.gov The geometry of the sulfonyl group, specifically the bond angles and torsional angles around the sulfur atom, dictates the spatial orientation of the azepane and coumarin rings relative to each other.

The electronic properties of the sulfonyl linker are also significant. The strong electron-withdrawing nature of the sulfonyl group can influence the electron density distribution across the entire molecule, affecting its reactivity and binding characteristics. The ability of the sulfonamide to act as a hydrogen bond donor and acceptor is a key feature in its interaction with biological macromolecules. nih.gov

Rational Design Principles for Modulating Biological Activity through Structural Modifications

The rational design of novel analogues of this compound with improved biological activity hinges on a thorough understanding of the SAR principles discussed above. A key strategy involves the systematic modification of each component of the molecule.

Chromen-2-one Ring: Introduction of a variety of substituents at different positions to probe for favorable interactions with the target. This includes exploring a range of electronic and steric properties.

Azepane Ring: Synthesis of derivatives with substituents on the azepane ring to modulate its conformation and introduce new binding interactions. Chiral synthesis can be employed to explore the impact of stereochemistry. nih.gov

Sulfonyl Linker: While less commonly modified, isosteric replacements for the sulfonyl group could be considered to fine-tune the geometry and electronic properties of the linker.

By combining these approaches, medicinal chemists can develop a library of analogues to systematically explore the chemical space around the parent compound and identify candidates with enhanced potency, selectivity, and favorable pharmacokinetic properties. researchgate.netnih.gov

Chemoinformatic and Cheminformatic Approaches for SAR Elucidation and Predictive Modeling

In modern drug discovery, computational methods play a vital role in understanding SAR and predicting the activity of novel compounds. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to correlate the physicochemical properties of a series of analogues with their biological activity. nih.govnih.gov

Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric and electrostatic fields around the molecules that are critical for activity. nih.gov Molecular docking simulations can be used to predict the binding mode of this compound analogues within the active site of a target protein, helping to rationalize observed SAR data and guide the design of new inhibitors. nih.govjcchems.com These in silico approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process. researchgate.net

Molecular Mechanisms and Biological Target Engagement of 3 Azepane 1 Sulfonyl 2h Chromen 2 One in Pre Clinical Models

Elucidation of Specific Enzyme Inhibition Profiles and Kinetic Characterization

The sulfonyl group within the structure of 3-(azepane-1-sulfonyl)-2H-chromen-2-one suggests a potential for enzyme inhibition, a common characteristic of sulfonamide-containing compounds.

Investigation of Carbonic Anhydrase Isoform Selectivity

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications. It is hypothesized that this compound may exhibit inhibitory activity against various human carbonic anhydrase (hCA) isoforms. However, without experimental data, it is impossible to determine its potency or selectivity profile. A typical investigation would involve screening the compound against a panel of hCA isoforms (e.g., hCA I, II, IX, XII) to determine its inhibition constants (Ki) and assess its selectivity.

Analysis of Other Relevant Enzyme Class Interactions (e.g., kinases, proteases)

Beyond carbonic anhydrases, the coumarin (B35378) scaffold and the sulfonyl moiety could potentially interact with other enzyme classes. For instance, some coumarin derivatives have been shown to interact with kinases and proteases. However, no specific studies have been published that investigate the interaction of this compound with these enzyme classes. Kinetic characterization would be necessary to understand the nature of any potential inhibition (e.g., competitive, non-competitive, uncompetitive).

Receptor Agonism, Antagonism, or Modulatory Effects in Cellular Assays

The potential for this compound to interact with cellular receptors is an area that remains to be explored. Cellular assays would be required to determine if the compound exhibits any agonistic, antagonistic, or modulatory effects on various receptor types. The lack of such studies means that its receptor interaction profile is currently unknown.

Modulation of Intracellular Signaling Pathways and Protein-Protein Interactions

The biological effects of a compound are often mediated through the modulation of intracellular signaling pathways and protein-protein interactions.

Assessment of Anti-Proliferative Mechanisms in in vitro Cancer Cell Lines (e.g., apoptosis induction, cell cycle arrest)

Many coumarin derivatives have been investigated for their anti-proliferative effects on cancer cell lines. These effects are often attributed to the induction of apoptosis (programmed cell death) or arrest of the cell cycle at specific checkpoints. While it is plausible that this compound could possess such activities, there are no published studies to confirm this. Research in this area would involve treating various cancer cell lines with the compound and assessing markers of apoptosis (e.g., caspase activation, annexin V staining) and cell cycle distribution (e.g., flow cytometry).

Investigation of Anti-inflammatory and Immunomodulatory Activities in Cellular Models

The anti-inflammatory potential of coumarin and sulfonamide derivatives has also been a subject of interest. These effects can be mediated through the modulation of inflammatory pathways and immune cell responses. Cellular models, such as lipopolysaccharide (LPS)-stimulated macrophages, could be used to investigate the anti-inflammatory and immunomodulatory activities of this compound. However, no such investigations have been reported in the scientific literature.

Assessment of Antimicrobial, Antiviral, and Antifungal Activities in in vitro Systems

No data is available on the minimum inhibitory concentrations (MIC) or 50% inhibitory concentrations (IC50) of this compound against various bacterial, viral, or fungal strains.

Exploration of Constitutive Androstane Receptor (CAR) Activation Pathways

There is no available information from in vitro assays (e.g., reporter gene assays, coactivator recruitment assays) to determine if this compound can directly bind to and activate the Constitutive Androstane Receptor.

Computational and Theoretical Chemistry Investigations on 3 Azepane 1 Sulfonyl 2h Chromen 2 One

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Insights

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for understanding the intrinsic electronic properties of a molecule. thenucleuspak.org.pk These methods allow for the calculation of various molecular properties that govern the reactivity and stability of 3-(azepane-1-sulfonyl)-2H-chromen-2-one.

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. pmf.unsa.ba

For coumarin (B35378) derivatives, the HOMO is typically distributed over the benzopyrone system, while the LUMO is also located on this core structure. researchgate.net The introduction of the azepane-1-sulfonyl group at the 3-position would be expected to modulate the energies and distributions of these orbitals. DFT calculations would be used to compute a range of global reactivity descriptors that provide a quantitative measure of the molecule's reactivity. asrjetsjournal.orgresearchgate.net

Table 1: Key Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability. Higher values suggest a better electron donor. |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability. Lower values suggest a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A measure of chemical reactivity and stability. pmf.unsa.ba A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. pmf.unsa.ba Harder molecules have larger energy gaps. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. asrjetsjournal.org |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic character of a molecule. pmf.unsa.ba |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, illustrates the charge distribution around a molecule. thenucleuspak.org.pk It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). researchgate.net On a typical EPS map, red-colored regions denote negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net

For this compound, the EPS map would likely show significant negative potential around the oxygen atoms of the carbonyl and sulfonyl groups, making them key sites for hydrogen bonding and interactions with electrophiles. researchgate.net The hydrogen atoms of the aromatic ring and the azepane moiety would exhibit positive potential. This mapping provides crucial insights into how the molecule will orient itself when approaching a biological target. thenucleuspak.org.pk

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. pcbiochemres.com This method is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For this compound, docking simulations would be performed against specific protein targets where coumarin-sulfonamide hybrids have shown activity, such as carbonic anhydrases or various kinases. nih.govresearchgate.netmdpi.com

Docking algorithms predict the binding pose of the ligand in the active site of the protein and calculate a "docking score," which estimates the binding affinity. pcbiochemres.com Analysis of the docked pose reveals key non-covalent interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like N-H groups) and acceptors (like carbonyl or sulfonyl oxygens).

Hydrophobic Interactions: Occur between nonpolar regions of the ligand (e.g., the benzene (B151609) ring) and hydrophobic residues in the protein's active site.

π-π Stacking: Interactions between aromatic rings of the ligand and aromatic amino acid residues like Phenylalanine, Tyrosine, or Tryptophan.

Van der Waals Forces: General attractive or repulsive forces between atoms.

Table 2: Example of Binding Interactions and Energetic Contributions from a Docking Study

| Interaction Type | Interacting Ligand Atom(s) | Interacting Protein Residue(s) | Distance (Å) | Estimated Energy (kcal/mol) |

| Hydrogen Bond | Sulfonyl Oxygen | Residue Backbone N-H | ~2.9 | -2.5 to -4.0 |

| Hydrogen Bond | Carbonyl Oxygen | Residue Side Chain O-H | ~3.1 | -2.0 to -3.5 |

| Hydrophobic | Benzene Ring of Coumarin | Hydrophobic Pocket Residues | - | Variable |

| π-π Stacking | Coumarin Ring System | Aromatic Residue (e.g., Phe) | ~3.5 - 4.0 | -0.5 to -1.5 |

| Metal Coordination | Sulfonamide Nitrogen | Zinc Ion (in metalloenzymes) | ~2.2 | Strong Contribution |

To ensure the reliability of docking results, the protocol must be validated. distantreader.org A standard validation method involves "re-docking," where a known co-crystallized ligand is removed from the protein's active site and then docked back in. The protocol is considered reliable if the predicted pose is very close to the original crystallographic pose, typically measured by a Root Mean Square Deviation (RMSD) of less than 2.0 Å. pcbiochemres.comresearchgate.net Another validation approach involves docking a series of known active and inactive compounds and checking if the docking scores correlate well with their experimental biological activities. distantreader.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations track the movements of every atom in the system by solving Newton's equations of motion, providing insights into the flexibility of the protein, the stability of the ligand in the binding pocket, and the persistence of key interactions. nih.govresearchgate.net

An MD simulation of the this compound-protein complex, typically run for tens to hundreds of nanoseconds, would reveal the stability of the docked pose. nih.govacs.org Key analyses include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable, plateauing RMSD value for the ligand indicates that it remains securely in the binding pocket without significant deviation. researchgate.net

Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. It can show how the binding of the ligand affects the protein's dynamics. researchgate.net

Interaction Analysis: The persistence of specific hydrogen bonds and other interactions identified in the docking pose can be tracked throughout the simulation, confirming their importance for stable binding. nih.gov

These simulations provide a more realistic understanding of the binding event in a dynamic, solvated environment, complementing the static picture from molecular docking and offering crucial information for rational drug design.

Analysis of Ligand-Protein Complex Dynamics in Simulated Biological Environments

Molecular dynamics (MD) simulations offer a powerful lens through which to observe the dynamic interactions between a ligand and its protein target. mdpi.comelifesciences.orgnih.gov For this compound, MD simulations are employed to understand the stability of the ligand-protein complex and to characterize the key intermolecular interactions that govern binding. These simulations, often performed using sophisticated software packages like GROMACS or AMBER, model the behavior of the complex in a solvated, physiological environment over time. mdpi.com

Key parameters analyzed during these simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein and ligand, and radial distribution functions to characterize the proximity of specific atoms. Furthermore, detailed analysis of hydrogen bonds, hydrophobic contacts, and electrostatic interactions provides a comprehensive picture of the binding mode.

Table 1: Representative Data from Molecular Dynamics Simulations

| Simulation Time (ns) | RMSD of Ligand (Å) | Number of Hydrogen Bonds | Key Interacting Residues |

| 10 | 1.2 | 3 | Asp121, Gln188, Tyr230 |

| 20 | 1.5 | 2 | Asp121, Gln188 |

| 30 | 1.4 | 3 | Asp121, Gln188, Tyr230 |

| 40 | 1.6 | 2 | Asp121, Tyr230 |

| 50 | 1.5 | 3 | Asp121, Gln188, Tyr230 |

This is a hypothetical data table for illustrative purposes.

Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) Studies for Binding Affinity

To quantitatively predict the binding affinity of this compound to its target protein, rigorous computational methods such as Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are utilized. rutgers.eduufl.educolumbia.edunih.gov These alchemical free energy calculation methods provide a more accurate estimation of the relative binding free energies (ΔΔG) between structurally similar ligands. ufl.educolumbia.edu

The FEP and TI methods involve creating a thermodynamic cycle that connects the binding of two different ligands to a common protein target. nih.gov By simulating the non-physical transformation of one ligand into another in both the solvated state and when bound to the protein, the difference in the free energy of binding can be calculated. These calculations are computationally intensive but offer valuable predictions that can prioritize the synthesis of novel analogs with improved potency. rutgers.educolumbia.edu

Table 2: Predicted Binding Affinities from FEP/TI Calculations

| Ligand | Predicted ΔΔG (kcal/mol) | Experimental ΔΔG (kcal/mol) |

| Analog 1 | -1.2 | -1.5 |

| Analog 2 | +0.5 | +0.3 |

| Analog 3 | -2.1 | -2.4 |

This is a hypothetical data table for illustrative purposes.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Lead Optimization

The journey of a drug candidate from administration to elimination is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.govnih.govresearchgate.net In silico ADME prediction models play a crucial role in the early stages of drug discovery by identifying potential liabilities and guiding the optimization of lead compounds. nih.govresearchgate.net For this compound, a variety of computational tools and models are used to predict its pharmacokinetic profile.

These predictive models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimentally determined ADME properties. nih.gov Key parameters predicted include oral bioavailability, blood-brain barrier permeability, plasma protein binding, and susceptibility to metabolism by cytochrome P450 enzymes.

Table 3: Predicted ADME Properties of this compound

| ADME Property | Predicted Value | Desirable Range |

| Human Oral Absorption | High | High |

| Blood-Brain Barrier Permeability | Low | Varies with target |

| Plasma Protein Binding (%) | >90 | Varies with target |

| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |

| hERG Inhibition (logIC50) | < -6 | < -5 |

This is a hypothetical data table for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Approaches for Novel Analogue Discovery

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govmdpi.com A pharmacophore model for this compound can be developed based on its known binding mode to its protein target. This model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. ijper.org

Once a pharmacophore model is established, it can be used as a 3D query to search large chemical databases in a process known as virtual screening. ijper.orgnih.govnih.gov This allows for the rapid identification of novel compounds that possess the desired chemical features and are therefore likely to bind to the same target. The hits from virtual screening can then be further evaluated using molecular docking and other computational methods before being selected for synthesis and biological testing. nih.gov

Pre Clinical Efficacy and Pharmacodynamics in in Vivo Animal Models

Efficacy Assessments in Disease-Specific Animal Models

There is currently no publicly available information on the efficacy of 3-(azepane-1-sulfonyl)-2H-chromen-2-one in any disease-specific animal models. Studies in rodent cancer xenograft models or inflammatory models, which are common for evaluating novel therapeutic compounds, have not been reported for this specific molecule. While the broader class of coumarin (B35378) derivatives has been investigated for various therapeutic effects, including anticancer and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Pharmacokinetic Profiles in Relevant Animal Species

Detailed pharmacokinetic studies are crucial for understanding how a compound behaves within a living organism.

No data is available on the absorption and distribution of this compound in animal tissues. Such studies would typically involve administering the compound to animal models and subsequently measuring its concentration in various organs and plasma over time to understand its bioavailability and tissue penetration.

The metabolic fate and excretion pathways of this compound in any animal model have not been described in the available literature. Research in this area would identify the metabolites formed and the primary routes of elimination from the body (e.g., urine, feces), which are critical for assessing the compound's safety and potential for drug-drug interactions.

Identification and Validation of Relevant Biomarkers in Pre-clinical Studies

The identification and validation of biomarkers are essential for monitoring the biological activity of a compound in preclinical and clinical settings. At present, there are no published studies that identify or validate any pharmacodynamic or efficacy biomarkers related to the administration of this compound in preclinical models.

Proof-of-Concept Studies and Translational Potential in Non-human Biological Systems

Proof-of-concept studies are fundamental for establishing the therapeutic potential of a new chemical entity. There is no available evidence from in vivo proof-of-concept studies to support the translational potential of this compound from animal models to human applications.

Considerations for Route of Administration and Formulation Development in Animal Studies

Information regarding the optimal route of administration (e.g., oral, intravenous) and the development of suitable formulations for delivering this compound in animal studies is not available. These are critical parameters for ensuring consistent and effective exposure in preclinical testing.

Advanced Analytical and Spectroscopic Techniques for Mechanistic Elucidation

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification in Biological Samples

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC) such as UPLC-QTOF-MS (Ultra-Performance Liquid Chromatography/Quadrupole-Time-of-Flight Mass Spectrometry), is a cornerstone for studying the metabolism of xenobiotics. For a compound like 3-(azepane-1-sulfonyl)-2H-chromen-2-one, this technique is indispensable for identifying its biotransformation products in biological matrices like urine, plasma, or liver microsomes.

The process involves administering the compound and analyzing samples to detect parent compound and any new, related chemical entities. HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of elemental compositions for both the parent drug and its metabolites.

For the broader class of coumarins, metabolic transformations commonly identified include hydroxylation, glucuronidation, sulfation, and methylation. semanticscholar.org In a study on coumarin (B35378) metabolism in human urine using UPLC-QTOF-MS, a total of 12 metabolites were identified, including eight that had not been previously reported. semanticscholar.org The primary metabolite found in human urine is often 7-hydroxycoumarin glucuronide. semanticscholar.org For a sulfonamide-containing coumarin, potential metabolic pathways could involve hydroxylation on the coumarin ring or the azepane moiety, followed by conjugation reactions (e.g., glucuronidation or sulfation) to increase water solubility for excretion. The precise fragmentation patterns observed in MS/MS experiments are then used to pinpoint the location of these modifications on the molecule.

Table 1: Hypothetical Metabolite Profile for this compound

| Proposed Metabolite | Biotransformation | Exact Mass Change |

| Hydroxylated Metabolite | Oxidation | +15.9949 Da |

| Glucuronide Conjugate | Glucuronidation | +176.0321 Da |

| Sulfated Conjugate | Sulfation | +79.9568 Da |

| N-dealkylated Metabolite | N-dealkylation | Variable |

This table is illustrative of the data generated from HRMS metabolite profiling studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Biomolecule Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers atomic-level insights into the binding of a ligand, such as this compound, to its target biomolecule (e.g., a protein or enzyme). Ligand-based NMR techniques are particularly useful for screening and characterizing binding events.

Saturation Transfer Difference (STD)-NMR is a powerful method to identify which parts of a ligand are in close contact with the protein. repec.orgijsciences.com In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's NMR spectrum. This saturation is transferred via spin diffusion to protons on the ligand that are in close proximity (typically <5 Å) to the protein surface. By subtracting a spectrum with on-resonance protein saturation from one with off-resonance saturation, a "difference" spectrum is obtained, which shows signals only from the ligand protons that received the saturation, thus mapping the binding epitope. mdpi.com Studies on coumarin derivatives binding to Human Serum Albumin (HSA) have successfully used STD-NMR to determine the binding affinity sequence. repec.orgijsciences.com

Ligand-based NMR also includes techniques like WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY), which detects the transfer of magnetization from bulk water to the ligand via the protein. These methods are crucial in fragment-based drug discovery and for validating hits from screening campaigns. mdpi.com

X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Ligand-Target Complex Structures

To understand the precise, three-dimensional interactions between this compound and its biological target, high-resolution structural techniques are paramount.

X-ray Crystallography provides an atomic-resolution picture of a ligand bound within the active or allosteric site of a protein, provided that the complex can be crystallized. This technique has been used to unravel the inhibition mechanism of coumarins and coumarin sulfonamides with enzymes like carbonic anhydrases (CAs). nih.gov For sulfonamides, the crystal structure typically reveals the sulfonamide group coordinating to a zinc ion in the enzyme's active site, while the coumarin tail extends into adjacent pockets, forming key hydrogen bonds and hydrophobic interactions. nih.govmdpi.com These structural details are invaluable for structure-based drug design, allowing for rational modifications to improve potency and selectivity.

Cryo-Electron Microscopy (Cryo-EM) has emerged as a powerful alternative for large protein complexes or membrane proteins that are difficult to crystallize. nih.gov While perhaps less common for smaller, soluble enzyme targets typical for coumarin inhibitors, cryo-EM can provide the structural context for how a ligand induces conformational changes in a large macromolecular assembly. nih.gov

Table 2: Key Intermolecular Interactions Revealed by Structural Biology

| Interaction Type | Donor/Acceptor on Ligand | Donor/Acceptor on Protein |

| Hydrogen Bond | Sulfonyl Oxygen (Acceptor) | Backbone NH (e.g., Thr) |

| Hydrogen Bond | Carbonyl Oxygen (Acceptor) | Side Chain OH (e.g., Ser, Thr) |

| Ionic/Coordinate Bond | Sulfonamide Group | Metal Ion (e.g., Zn²⁺) |

| Hydrophobic (π-π) | Coumarin Ring System | Aromatic Residues (e.g., Phe, Tyr) |

| Hydrophobic (CH-π) | Azepane Ring | Aromatic Residues (e.g., Trp, Phe) |

This table summarizes common interactions observed in crystal structures of related sulfonamide inhibitors.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Characterizing Binding Thermodynamics and Kinetics

Beyond confirming that a binding event occurs, it is crucial to quantify its energetics and kinetics.

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding. In an ITC experiment, small aliquots of the ligand (e.g., this compound) are titrated into a solution containing the target protein. The instrument directly measures the minute heat changes (either released or absorbed) upon binding. From a single experiment, a complete thermodynamic profile of the interaction can be determined.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time binding kinetics. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the ligand is then flowed over the surface. The binding of the ligand to the protein causes a change in the refractive index at the surface, which is detected in real-time. This allows for the precise determination of the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD), a measure of affinity, can be calculated from the ratio of these rates (koff/kon). For drug development, a slow koff (long residence time) is often a desirable characteristic.

Table 3: Parameters Derived from ITC and SPR

| Technique | Parameter | Description |

| ITC | Binding Affinity (KA) | Strength of the binding interaction. |

| ITC | Enthalpy Change (ΔH) | Heat released or absorbed upon binding. |

| ITC | Entropy Change (ΔS) | Change in randomness/disorder upon binding. |

| ITC | Stoichiometry (n) | Molar ratio of ligand to protein in the complex. |

| SPR | Association Rate (kon) | Rate at which the ligand-protein complex forms. |

| SPR | Dissociation Rate (koff) | Rate at which the ligand-protein complex breaks apart. |

| SPR | Equilibrium Constant (KD) | Concentration at which 50% of targets are bound. |

This table outlines the key quantitative data obtained from biophysical binding assays.

Challenges, Limitations, and Future Research Directions

Addressing Selectivity and Potential Off-Target Interactions in Early-Stage Research

A primary hurdle in the early development of any bioactive molecule is ensuring its specificity for the intended biological target while minimizing interactions with other proteins, which can lead to unwanted side effects. Coumarin (B35378) sulfonamide derivatives have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs). nih.govnih.gov For a compound like 3-(azepane-1-sulfonyl)-2H-chromen-2-one, which may target a specific kinase or enzyme, assessing its selectivity profile is paramount.

The initial research phase must involve comprehensive screening against a panel of related biological targets. For instance, if the primary target is a specific protein kinase, the compound must be tested against a broad range of other kinases to identify potential off-target binding. Off-target effects are a significant cause of drug attrition during development. nih.gov Hybrid molecules incorporating sulfonamides have been shown to enhance specificity in some cases, but this cannot be assumed without empirical evidence. nih.gov

Future research should prioritize early, broad-panel screening to build a detailed selectivity profile. This proactive approach allows for the early identification of potential liabilities and informs structure-activity relationship (SAR) studies aimed at engineering out undesirable interactions.

Table 1: Illustrative Selectivity Panel for a Hypothetical Kinase Target

| Kinase Target | IC₅₀ (nM) for this compound | Fold Selectivity vs. Primary Target |

|---|---|---|

| Primary Target Kinase A | 15 | 1x |

| Related Kinase B | 350 | 23x |

| Related Kinase C | 1,200 | 80x |

| Off-Target Kinase D | >10,000 | >667x |

| Off-Target Kinase E | 8,500 | 567x |

Note: This table is illustrative and provides hypothetical data for demonstration purposes.

Strategies for Further Optimizing Potency and Efficacy in Model Systems

Assuming an initial biological activity is confirmed, the subsequent challenge is to optimize the compound's potency and efficacy. Structure-activity relationship (SAR) studies are the cornerstone of this optimization process. rsc.org For this compound, this involves the systematic modification of its three key structural components: the coumarin core, the azepane ring, and the linking sulfonamide group.

Coumarin Core Modifications: Substitutions at various positions of the coumarin ring can significantly impact biological activity. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the scaffold and its interaction with the target protein. nih.govmdpi.com

Azepane Ring Modifications: The seven-membered azepane ring offers considerable scope for modification. Altering its substitution pattern or conformation could lead to improved binding affinity and potency.

Sulfonamide Linker: The sulfonamide group itself is a key pharmacophore, but its orientation and flexibility can be fine-tuned. d-nb.info

A strategic approach would involve creating a library of analogs based on computational modeling and docking simulations to predict favorable interactions. nih.gov These analogs would then be synthesized and evaluated in in-vitro assays to build a comprehensive SAR dataset. This data is crucial for guiding the rational design of next-generation compounds with enhanced potency. nih.gov

Table 2: Illustrative Structure-Activity Relationship (SAR) Data

| Compound Analog | Modification | Target Inhibition (IC₅₀, µM) |

|---|---|---|

| Parent Compound | This compound | 9.33 nih.gov |

| Analog 1 | 7-hydroxy on coumarin | 5.50 |

| Analog 2 | 4-methyl on coumarin | 12.80 |

| Analog 3 | N-methyl on azepane | 8.90 |

| Analog 4 | Phenyl substitution on azepane | 2.15 |

Note: This table is illustrative, with potency data for the parent compound drawn from a similar coumarin sulfonamide derivative for context. nih.gov

Exploration of Novel Therapeutic Indications and Underexplored Biological Targets

While the initial development of this compound may be focused on a specific disease, the broad biological activity of coumarins suggests the potential for other therapeutic applications. nih.gov Coumarin derivatives have been investigated for anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects. rsc.orgnih.govmdpi.comeurekaselect.com

A forward-thinking research strategy would include screening the compound against a diverse range of biological targets and disease models. This could uncover entirely new and unexpected therapeutic opportunities. For instance, coumarin hybrids have shown promise as multi-target-directed ligands for complex diseases like Alzheimer's. nih.gov Phenotypic screening, where the compound is tested in disease-relevant cellular models without a preconceived target, could reveal novel mechanisms of action. This broadens the potential utility of the chemical scaffold beyond its initial intended purpose.

Development of Advanced Delivery Systems and Formulation Strategies for Pre-clinical in vivo Applications

A significant limitation for many promising drug candidates, including numerous coumarin derivatives, is poor aqueous solubility. nih.gov This characteristic can severely hamper oral bioavailability and complicate parenteral administration, presenting a major challenge for in vivo studies and future clinical development. nih.govcapes.gov.br

Addressing this requires dedicated pre-formulation and formulation development. fiosgenomics.com Several advanced drug delivery strategies can be explored:

Solid Dispersions: Dispersing the compound in a polymeric carrier can create a high-energy amorphous form that enhances dissolution. nih.gov

Nanonization: Reducing the particle size to the nanometer scale (nanoparticles) increases the surface area, thereby improving dissolution rates and potentially cellular uptake. nih.govnih.gov

Lipid-Based Formulations: Encapsulating the drug in lipid-based systems like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), or self-emulsifying drug delivery systems (SEDDS) can improve solubility and facilitate absorption through the lymphatic pathway, bypassing first-pass metabolism. nih.govmdpi.com

Inclusion Complexes: Using cyclodextrins to form inclusion complexes can effectively solubilize hydrophobic molecules. mdpi.com

Early investment in formulation development is critical to ensure that the compound can be effectively evaluated in animal models of disease, a necessary step in any preclinical program. ppd.com

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is indispensable.

Proteomics: This technology allows for the large-scale study of proteins. In the context of drug development, proteomics can be used to identify the direct molecular target of a compound and, crucially, to uncover off-target interactions. nih.govmetwarebio.comscitechnol.com By comparing the proteome of treated versus untreated cells, researchers can build a comprehensive map of the cellular pathways modulated by the drug, providing invaluable insights into its mechanism of action and potential toxicity. scitechnol.comdavuniversity.org

Metabolomics: As the downstream output of genomic and proteomic activity, the metabolome provides a real-time snapshot of cellular physiology. nih.gov Metabolomics can be applied to understand the metabolic consequences of target inhibition, identify biomarkers that indicate drug efficacy or toxicity, and assess how the drug itself is metabolized. nih.govarome-science.comsci-hub.seproquest.com This information is vital for both preclinical safety assessment and for developing companion diagnostics for patient stratification in later clinical phases.

Proposed Roadmap for Continued Pre-clinical Development and Research Translation

Translating a promising compound from the laboratory to the clinic requires a structured and rigorous preclinical development plan. triphasepharmasolutions.comnovotech-cro.com The following roadmap outlines the essential stages for advancing this compound.

Table 3: Preclinical Development Roadmap

| Phase | Key Activities | Objectives |

|---|---|---|

| Lead Optimization | SAR studies, analog synthesis, in vitro potency and selectivity screening. | Identify a lead candidate with optimal potency, selectivity, and drug-like properties. |

| Scale-up & Formulation | Develop a scalable chemical synthesis (non-GMP). nih.gov Conduct pre-formulation studies to address solubility and stability. fiosgenomics.com Develop a prototype formulation for in vivo testing. | Ensure sufficient quantities of the compound are available for all preclinical studies. Develop a viable dosage form. |

| In Vivo Pharmacology | Efficacy studies in relevant animal models of disease. | Demonstrate proof-of-concept and therapeutic efficacy in a living system. |

| ADME & Pharmacokinetics | In vitro and in vivo studies to determine Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic (PK) profiles. | Understand how the drug is processed by the body to inform dosing regimens. nih.gov |

| IND-Enabling Toxicology | GLP (Good Laboratory Practice) safety pharmacology and toxicology studies in at least two species (one rodent, one non-rodent). | Assess the safety profile of the drug candidate and determine a safe starting dose for human trials. ppd.comnih.gov |

| GMP Manufacturing & IND Submission | Manufacture the drug substance and final drug product under Good Manufacturing Practice (GMP) conditions. ppd.com Compile all data into an Investigational New Drug (IND) application for submission to regulatory authorities (e.g., FDA). | Obtain regulatory approval to initiate Phase I clinical trials in humans. triphasepharmasolutions.com |

This systematic approach, while resource-intensive, is essential for navigating the complex path of drug development and maximizing the potential for successful clinical translation.

Q & A

Q. What are the optimal synthetic routes for 3-(azepane-1-sulfonyl)-2H-chromen-2-one, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling azepane sulfonyl groups to the coumarin scaffold. A common approach is the Claisen-Schmidt condensation, where 3-acetylcoumarin reacts with sulfonyl chloride derivatives under basic conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol or methanol may improve solubility for intermediates .

- Catalysts : Piperidine or triethylamine facilitates condensation and deprotonation steps .

- Temperature : Reflux conditions (80–100°C) are critical for completing the reaction within 5–8 hours, as lower temperatures lead to incomplete conversion .

Yield optimization requires rigorous purification via recrystallization (ethanol/water mixtures) or column chromatography to remove unreacted sulfonyl chlorides .

Q. How is this compound characterized structurally and spectroscopically?

- X-ray crystallography : SHELX software is widely used for solving crystal structures, particularly for resolving sulfonyl group geometry and hydrogen-bonding networks .

- Spectroscopy :

- IR : Peaks at ~1700–1750 cm⁻¹ confirm the coumarin carbonyl, while sulfonyl S=O stretches appear at ~1150–1350 cm⁻¹ .

- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight, with fragmentation patterns confirming the azepane-sulfonyl moiety .

- UV-Vis : Absorption maxima (~300–350 nm) correlate with π→π* transitions in the coumarin core .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonylated coumarins?

Discrepancies in bond angles or torsional strain in the azepane-sulfonyl group can arise from:

- Disorder in crystal packing : SHELXL refinement with PART instructions partitions disordered atoms, while TWIN commands address twinning in high-symmetry lattices .

- Hydrogen-bonding variability : Compare Hirshfeld surface analyses (e.g., using CrystalExplorer) to quantify C–H···O and π–π interactions influencing molecular conformation .

- Validation tools : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-311+G(d,p)) to assess steric strain in azepane rings .

Q. How does the azepane-sulfonyl substituent influence biological activity compared to piperidine or morpholine analogs?

- Lipophilicity : Azepane’s 7-membered ring increases logP vs. piperidine (6-membered), enhancing membrane permeability but potentially reducing aqueous solubility .

- Receptor interactions : Molecular docking studies suggest the azepane ring’s flexibility allows better accommodation in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) compared to rigid morpholine derivatives .

- SAR validation : Synthesize analogs (e.g., 3-(piperidine-1-sulfonyl)-coumarin) and compare IC₅₀ values in enzymatic assays (e.g., kinase inhibition) to quantify substituent effects .

Q. What computational methods model the compound’s interactions with biological targets?

- Molecular docking (AutoDock Vina) : Predict binding modes to targets like COX-2 or carbonic anhydrase, focusing on sulfonyl oxygen interactions with catalytic residues .

- DFT calculations : Compute electrostatic potential (MEP) maps to identify nucleophilic/electrophilic regions, guiding derivatization for enhanced binding .

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen-bond occupancy .

Q. How are reaction mechanisms elucidated for sulfonylation and subsequent functionalization?

- Kinetic studies : Monitor intermediates via LC-MS during sulfonylation to identify rate-determining steps (e.g., nucleophilic attack on sulfonyl chloride) .

- Isotopic labeling : Use ¹⁸O-labeled H₂O in hydrolysis experiments to trace sulfonate ester formation .

- Theoretical modeling : Transition state analysis (IRC in Gaussian) clarifies steric effects during azepane ring closure .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.